N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, closely related to the compound , have been synthesized using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014).
- The photocatalytic oxidation of amines and nitrogen-containing organic compounds over UV-illuminated TiO2 films has been studied, which might relate to the behavior of similar compounds in photocatalytic contexts (Low, McEvoy, & Matthews, 1991).
Potential Applications in Medicine
- Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, indicating the potential medical applications of similar compounds (Starrett et al., 1989).
- Synthesis of 3-methylimidazo[1,2-a]pyridines was achieved using silver-catalyzed cycloisomerization, which could be relevant for developing pharmacologically active derivatives (Chioua et al., 2013).
Material Science and Organic Synthesis
- Copper and zinc complexes of imidazo[1,2-a]pyridine have been synthesized and tested for their anticancer activity, showcasing the potential of these compounds in material science and medicinal chemistry (Dam et al., 2017).
- The utilization of these compounds in the creation of coordination polymers with varied net architectures, highlighting their application in material sciences (Liu et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
This compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction results in the inhibition of the CYP51 protein, thereby disrupting the biosynthesis of sterols.
Biochemical Pathways
The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption leads to a decrease in the production of sterols, which can have downstream effects on the structure and function of cell membranes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membrane structure and function due to decreased sterol production . This can lead to cell death, making the compound potentially useful in applications such as antifungal treatments.
Properties
IUPAC Name |
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-2-6-14(5-1)19-17-16(13-8-10-18-11-9-13)20-15-7-3-4-12-21(15)17/h3-4,7,12-14,18-19H,1-2,5-6,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUPMOMISZPPSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(N=C3N2C=CC=C3)C4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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